molecular formula C18H18BrF3N2O2 B4050051 1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

Cat. No.: B4050051
M. Wt: 431.2 g/mol
InChI Key: KTNWMZUOLAMKHO-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a brominated indole core, a piperidine moiety, and a trifluoromethyl ketone group

Properties

IUPAC Name

1-[5-bromo-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N2O2/c1-11-4-6-23(7-5-11)16(25)10-24-9-14(17(26)18(20,21)22)13-8-12(19)2-3-15(13)24/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNWMZUOLAMKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Formation of the Trifluoromethyl Ketone:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The trifluoromethyl ketone group can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids or alcohols.

Scientific Research Applications

1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The brominated indole core and the piperidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

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